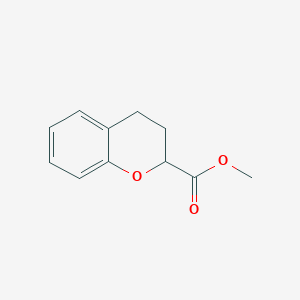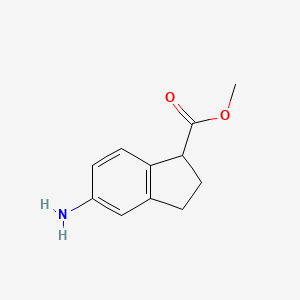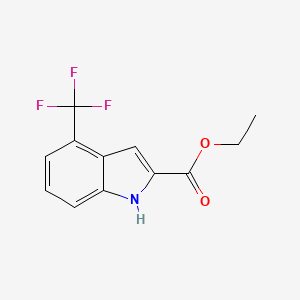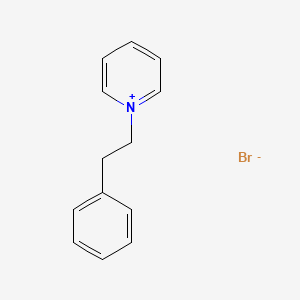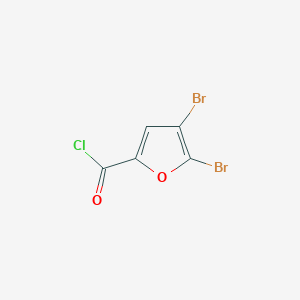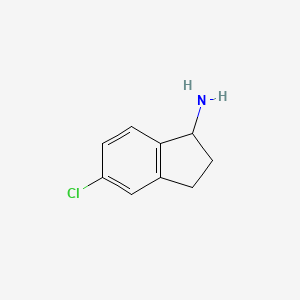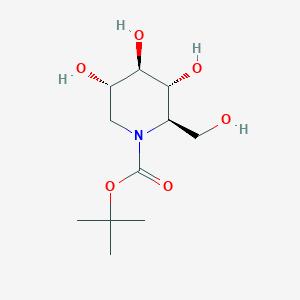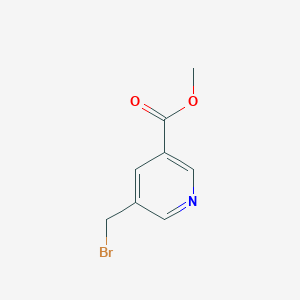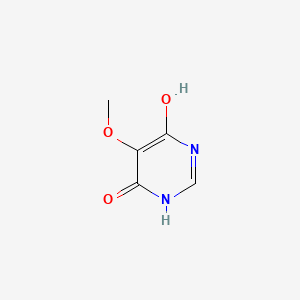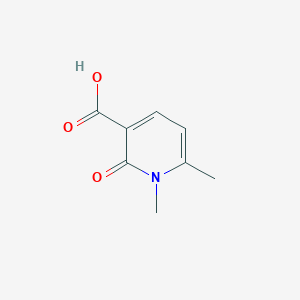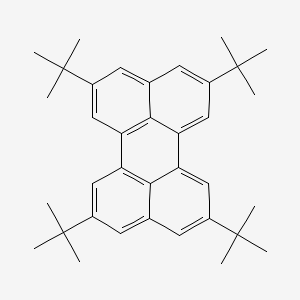
2,5,8,11-Tetra-tert-butylperylene
Overview
Description
It is a yellow crystalline solid that is insoluble in water but soluble in many organic solvents such as toluene and dimethylformamide . 2,5,8,11-Tetra-tert-butylperylene is known for its high thermal stability and high melting point, making it a valuable material in various scientific and industrial applications .
Preparation Methods
The preparation of 1,4,7,10-Tetra(tert-butyl)perylene is generally carried out through chemical synthetic methods. One common preparation method involves the reaction of tert-butanol with 2-bromobenzene, followed by purification of the target product through distillation . Industrial production methods often involve the acylation of tert-butyl hydroperoxide with benzoyl chloride, where a large excess of tert-butyl hydroperoxide is used, and the hydrogen chloride formed is removed in vacuo to achieve a high yield .
Chemical Reactions Analysis
1,4,7,10-Tetra(tert-butyl)perylene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents . For example, in oxidation reactions, tert-butyl hydroperoxide can be used as an oxidizing agent. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
1,4,7,10-Tetra(tert-butyl)perylene has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a material in organic light-emitting diodes (OLEDs) and organic solar cells (OPVs) due to its excellent electronic and optical properties . In biology and medicine, 2,5,8,11-Tetra-tert-butylperylene is used in the development of fluorescent probes and sensors for detecting various biological molecules . In industry, it is utilized as a dopant material in electroluminescent devices to enhance their efficiency and stability .
Mechanism of Action
The mechanism by which 1,4,7,10-Tetra(tert-butyl)perylene exerts its effects is primarily through its interaction with molecular targets and pathways involved in electronic and optical processes. This steric hindrance also helps in maintaining color stability in OLEDs .
Comparison with Similar Compounds
1,4,7,10-Tetra(tert-butyl)perylene can be compared with other similar compounds such as perylene and its derivatives. Unlike perylene, 2,5,8,11-Tetra-tert-butylperylene has four tert-butyl groups that provide steric hindrance, reducing molecular aggregation and enhancing the efficiency of electroluminescent devices . Other similar compounds include this compound and 2,5,8,11-tetrakis(1,1-dimethylethyl)perylene, which also have tert-butyl groups but differ in their specific structural arrangements .
Properties
IUPAC Name |
2,5,8,11-tetratert-butylperylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44/c1-33(2,3)23-13-21-14-24(34(4,5)6)19-29-30-20-26(36(10,11)12)16-22-15-25(35(7,8)9)18-28(32(22)30)27(17-23)31(21)29/h13-20H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTIPCRZWILUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=CC(=CC5=CC(=CC2=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567941 | |
| Record name | 2,5,8,11-Tetra-tert-butylperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80663-92-9 | |
| Record name | 2,5,8,11-Tetra-tert-butylperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of loculated tuberculous pleural effusion (TBPE) in diagnosing tuberculosis?
A1: Loculated TBPE is a strong independent predictor of positive Mycobacterium tuberculosis (MTB) culture from pleural fluid. [] This means that identifying loculation in TBPE can be a valuable tool for clinicians when deciding whether to pursue MTB culture for diagnosis.
Q2: How does the pleural fluid ratio of 10× adenosine deaminase/lactate dehydrogenase (10× ADA/LDH) help differentiate between tuberculous and non-tuberculous pleural effusions?
A2: The 10× ADA/LDH ratio in pleural fluid demonstrates a significant increase in TBPE patients compared to those with non-TBPE. [] This ratio, particularly at an ADA level >20 U/L, shows promising diagnostic performance with high specificity and sensitivity. []
Q3: Can C-reactive protein (CRP) levels be used to differentiate between TBPE and malignant pleural effusion (MPE)?
A3: Research suggests that measuring CRP levels, particularly in pleural fluid (p-CRP), can be a useful adjunctive test for differentiating TBPE and MPE. [] p-CRP levels were found to be significantly higher in TBPE compared to MPE, showing good utility in the diagnostic workup of pleural effusion cases. []
Q4: What is the role of Hepatocyte Growth Factor/Scatter Factor (HGF/SF) and Transforming Growth Factor β (TGF-β) in TBPE?
A4: Studies indicate that both HGF/SF and TGF-β are found at higher levels in TBPE compared to non-TBPE and serum. [, ] This suggests their potential involvement in the inflammatory process and pleural fibrosis associated with TBPE.
Q5: How does Vascular Endothelial Growth Factor (VEGF) relate to inflammation and fibrosis in TBPE?
A5: VEGF levels in pleural fluid were found to be significantly higher in patients with loculated TBPE compared to non-loculated TBPE. [] Furthermore, VEGF levels correlated with inflammatory markers and were identified as an independent predictor of pleural fibrosis in TBPE patients. []
Q6: What role does Toll-like Receptor 2 (TLR2) play in the context of TBPE?
A6: Research suggests that TLR2 contributes to pleural mesothelial hyperpermeability in TBPE by mediating VEGF overexpression. [] This finding indicates TLR2 as a potential therapeutic target for managing TBPE.
Q7: Is Endothelin-1 (ET-1) implicated in pleural fibrosis associated with TBPE?
A7: ET-1 levels were found to be significantly elevated in TBPE patients, particularly in those with greater pleural thickening. [] ET-1 was also shown to induce mesothelial-mesenchymal transition and extracellular matrix production in human pleural mesothelial cells, suggesting its role in pleural fibrosis. []
Q8: What is the significance of Thrombin in the context of TBPE?
A8: Studies show that thrombin levels are significantly elevated in TBPE and correlate with pleural fibrosis. [] Thrombin appears to contribute to this process by upregulating PAI-1 expression and promoting mesothelial–mesenchymal transition via the PAR-1 pathway. []
Q9: How does the structure of 2,5,8,11-Tetra-tert-butylperylene (TBPe) influence its electroluminescent (EL) properties in organic light-emitting devices (OLEDs)?
A9: TBPe, due to its nonplanar structure and the steric hindrance of the tert-butyl groups, exhibits reduced molecular aggregation compared to its parent molecule, perylene. [] This results in more stable and predictable EL color and efficiency with increasing dopant concentration in OLEDs. []
Q10: Can you elaborate on the Aggregation-Induced Electrochemiluminescence (AIECL) properties of TBPE-based Conjugated Microporous Polymers (TBPE-CMPs)?
A11: TBPE-CMPs have shown promising AIECL properties, with TBPE-CMP-1 exhibiting the highest ECL efficiency due to enhanced electron-hole recombination and suppression of nonradiative transitions. [] The ECL properties can be further fine-tuned by introducing different conjugated molecules, impacting electron injection into the polymer backbone. []
Q11: What is the application of TBPE-CMP-1 in biosensing?
A12: TBPE-CMP-1 shows potential for biosensing applications, specifically in detecting dopamine. [] The electro-oxidation products of dopamine act as energy acceptors, quenching the ECL emission of TBPE-CMP-1, thus enabling dopamine detection with high sensitivity and good anti-interference capability. []
Q12: How do chloro⋯chloro interactions and π–π stacking contribute to the construction of 3D supramolecular frameworks using 3,5,6-trichlorosalicylic acid (H2TCSA) and various bipyridine-based ligands?
A13: Research demonstrates the successful synthesis of a series of 1D and 2D coordination polymers using H2TCSA and different bipyridine ligands. [] These lower dimensional networks further self-assemble into 3D supramolecular frameworks through weak intermolecular interactions, specifically chloro⋯chloro interactions and π–π stacking, highlighting the importance of these weak forces in crystal engineering. []
Q13: How does TBPE contribute to the development of sustainable thermoplastic elastomers?
A14: TBPE is a key component in a novel synthesis of ABA triblock polyesters with the composition poly(cyclohexene-alt-phthalate)-b-poly(ε-decalactone)-b-poly(cyclohexene-alt-phthalate) {PE–PDL–PE}. These polyesters exhibit high performance as degradable thermoplastic elastomers, offering a sustainable alternative to conventional oil-derived options. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



